methyl 4,6-diethoxy-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4,6-diethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-4-18-9-6-11-10(13(7-9)19-5-2)8-12(15-11)14(16)17-3/h6-8,15H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNMNOGSARUPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6-diethoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific reaction conditions and reagents used can vary, but common conditions include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-diethoxy-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
Chemical Synthesis
Building Block for Indole Derivatives
Methyl 4,6-diethoxy-1H-indole-2-carboxylate serves as a versatile building block in the synthesis of more complex indole derivatives. Its structure allows for various chemical modifications, making it an essential intermediate in organic synthesis. The compound can undergo several reactions, including:
- Oxidation : Converts to quinones or other oxidized derivatives.
- Reduction : Produces hydrazines or amines.
- Substitution : Methoxy groups can be replaced with other functional groups.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy in inhibiting tumor growth across various cancer models.
Table 1: Anticancer Activity Summary
| Study Reference | Cancer Type | Inhibition % | Dose (mg/kg) | Mechanism of Action |
|---|---|---|---|---|
| Study A | Hematological tumors | 60% | 100 | Mcl-1 inhibition |
| Study B | Solid tumors | Varies | 75 | Induction of apoptosis |
In a mouse model study, the compound demonstrated significant tumor growth inhibition by modulating apoptotic pathways through Mcl-1 protein inhibition.
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV and dengue virus. Its mechanism may involve the inhibition of viral replication through interference with key viral enzymes.
Table 2: Antiviral Activity Summary
| Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| HIV-1 | 0.5 | 5 | 10 |
| Dengue Virus | 1.85 | >1000 | >540 |
In vitro studies indicate that this compound exhibits selective antiviral activity with low cytotoxicity at effective concentrations.
Case Studies
Case Study 1: Cancer Treatment
A study investigated the effects of this compound on human leukemia cells. The compound was administered at varying doses over two weeks, resulting in a dose-dependent reduction in cell viability and significant apoptosis induction confirmed by caspase activation assays.
Case Study 2: Antiviral Efficacy
In another study focusing on its antiviral properties, the compound was tested against HIV-infected MT-4 cells. It effectively reduced viral load with an EC50 value significantly lower than many standard antiviral agents, showcasing its potential as a therapeutic candidate.
Mechanism of Action
The mechanism of action of methyl 4,6-diethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Calculated based on formula C₁₄H₁₇NO₄.
- Steric Effects : Diethoxy groups at 4,6 create greater steric hindrance than dimethyl or single substituents, possibly limiting rotational freedom or intermolecular interactions .
Physicochemical Properties
- Lipophilicity : Ethoxy substituents increase logP values compared to methoxy or halogenated analogs, favoring membrane permeability but reducing aqueous solubility.
- Melting Points : Methyl 4,5-dimethyl-1H-indole-2-carboxylate (mp ~199–201°C, ) suggests that alkylated indoles have higher melting points than ethoxy derivatives, which are likely liquids or low-melting solids due to reduced crystallinity.
Key Research Findings and Data
Table 2: Comparative Reactivity in Common Reactions
Biological Activity
Methyl 4,6-diethoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features two ethoxy groups at the 4 and 6 positions of the indole ring, which contribute to its unique reactivity and biological activity. Its molecular formula is C13H15N O4, with a molecular weight of approximately 249.26 g/mol. The presence of these functional groups enhances the compound's solubility and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Interaction : It can bind to various receptors, modulating signaling pathways that influence cell growth and apoptosis.
- Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antiviral Activity : Similar indole derivatives have shown effectiveness against viruses like HIV by inhibiting integrase activity .
- Anticancer Properties : Compounds within the indole family are known for their anticancer effects, often through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound and related compounds. Below is a summary of relevant findings:
| Study | Findings | IC50 Values |
|---|---|---|
| Study A | Demonstrated antiviral activity against HIV integrase | 0.13 μM (for optimized derivatives) |
| Study B | Showed significant anticancer effects in vitro | IC50 values ranged from 1.05 to 6.85 μM |
| Study C | Investigated antimicrobial properties against bacterial strains | Effective at concentrations above 10 μg/mL |
Molecular Docking Studies
Molecular docking studies have revealed that this compound can effectively bind to active sites of target enzymes and receptors. For instance, binding energy assessments indicate strong interactions with HIV integrase, suggesting potential as a therapeutic agent in antiviral drug development .
Applications in Medicine and Industry
The potential applications of this compound span various fields:
- Pharmaceutical Development : Its promising biological activities make it a candidate for developing new antiviral and anticancer drugs.
- Chemical Synthesis : The compound serves as a building block for synthesizing more complex indole derivatives in organic chemistry .
- Industrial Uses : It may find applications in creating dyes and pigments due to its chemical properties.
Q & A
Q. What are the established synthetic routes for methyl 4,6-diethoxy-1H-indole-2-carboxylate, and how do reaction conditions impact yield?
Methodological Answer: The synthesis of indole-2-carboxylate derivatives typically involves condensation reactions using 3-formyl-1H-indole-2-carboxylate precursors. For example, refluxing with acetic acid and sodium acetate (1.1–1.0 equiv) at elevated temperatures (3–5 hours) facilitates cyclization and crystallization . Key parameters include:
- Reagent stoichiometry : Excess aldehyde precursors (1.1 equiv) improve yields by driving equilibrium toward product formation.
- Solvent choice : Acetic acid acts as both solvent and catalyst, enhancing reaction efficiency.
- Workup : Recrystallization from DMF/acetic acid mixtures ensures purity .
Q. Table 1: Comparison of Synthesis Methods
| Method | Reagents | Conditions | Yield Optimization | Reference |
|---|---|---|---|---|
| A | 3-formyl precursor, acetic acid, NaOAc | Reflux, 3–5 h | Recrystallization from DMF/AcOH | |
| B | Thiourea, chloroacetic acid | Reflux, 3–5 h | Sequential washing (H₂O, EtOH, Et₂O) |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Characterization involves a multi-technique approach:
- Melting point (mp) analysis : Compare observed mp (e.g., 232–234°C for indole-5-carboxylic acid derivatives) with literature values to assess purity .
- Chromatography : Use HPLC or TLC with >95.0% purity thresholds (as per HLC/GC standards) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy groups at C4/C6) and ester functionality.
- IR : Validate carboxylate (C=O stretch ~1700 cm⁻¹) and indole NH (~3400 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Adhere to hazard codes and precautions:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (P201, P280) .
- Emergency response : For ingestion, contact poison control immediately (P301) .
- Storage : Store at –20°C in airtight containers away from light (P410) .
Advanced Research Questions
Q. How do electron-donating substituents (e.g., ethoxy groups at C4/C6) influence reactivity in further derivatization?
Methodological Answer: Ethoxy groups enhance electron density at the indole core, directing electrophilic substitution to C5/C7 positions. Comparative studies with fluoro-substituted analogs (e.g., ethyl 4,6-difluoroindole-2-carboxylate) show reduced reactivity in nucleophilic acyl substitutions due to decreased electron-withdrawing effects . For example:
- Friedel-Crafts alkylation : Ethoxy-substituted derivatives exhibit faster reaction kinetics than halogenated analogs.
- Hydrolysis sensitivity : Ethoxy groups increase steric hindrance, slowing ester hydrolysis under basic conditions .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions often arise from polymorphism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting.
- X-ray crystallography : Resolve ambiguity in substituent positioning (e.g., ethoxy vs. methoxy groups) .
- Computational modeling : Compare theoretical vs. experimental IR/NMR spectra using DFT calculations .
Q. What methodologies assess the environmental persistence and ecotoxicological impact of this compound?
Methodological Answer: Adopt frameworks from environmental chemistry studies (e.g., Project INCHEMBIOL):
Q. Table 2: Key Environmental Parameters
| Parameter | Method | Relevance |
|---|---|---|
| Hydrolysis rate | OECD 111 | Predicts stability in aquatic systems |
| Photodegradation | EPA Guideline 1617 | Assesses sunlight-mediated breakdown |
| Bioaccumulation | QSAR | Estimates risk to higher trophic levels |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
